molecular formula C11H12N6O4 B5752407 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide

Cat. No.: B5752407
M. Wt: 292.25 g/mol
InChI Key: VJVPFQZPMIDOTM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a tetrazole ring, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, ethoxybenzene, undergoes nitration to introduce the nitro group at the desired position on the benzene ring.

    Amidation: The nitro-substituted ethoxybenzene is then subjected to amidation with 2-methyl-2H-tetrazole to form the benzamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-carboxybenzamide: Similar structure but with a carboxyl group instead of a nitro group.

Uniqueness

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research.

Properties

IUPAC Name

4-ethoxy-N-(2-methyltetrazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-3-21-9-5-4-7(6-8(9)17(19)20)10(18)12-11-13-15-16(2)14-11/h4-6H,3H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPFQZPMIDOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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